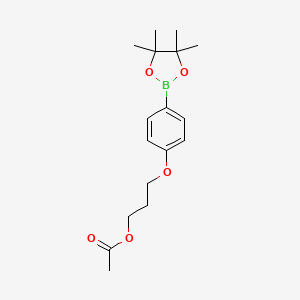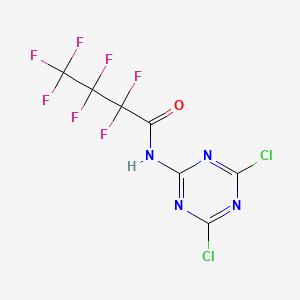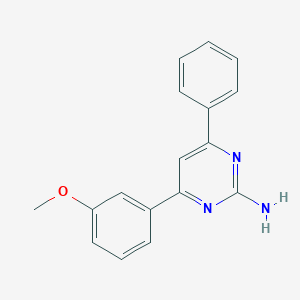
N-(Salicylidene)-2,4-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Salicylidene)-2,4-difluoroaniline (N-SFD) is an organic compound that is a derivative of aniline and is used in a variety of scientific applications. N-SFD is a versatile compound with a wide range of applications in organic chemistry, biochemistry, and pharmacology. Due to its unique properties, N-SFD has been studied extensively and has been found to be useful in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
N-(Salicylidene)-2,4-difluoroaniline has a variety of scientific applications. It is used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. It is also used as a catalyst in various reactions, such as the synthesis of polymers and the synthesis of pharmaceuticals. N-(Salicylidene)-2,4-difluoroaniline is also used in the synthesis of compounds with biological activity, such as antifungal agents and antiviral agents.
Mecanismo De Acción
The mechanism of action of N-(Salicylidene)-2,4-difluoroaniline is not fully understood. However, it is believed that N-(Salicylidene)-2,4-difluoroaniline acts as an electron donor, allowing it to form strong covalent bonds with other molecules. This allows N-(Salicylidene)-2,4-difluoroaniline to interact with other molecules in a variety of ways, such as forming strong hydrogen bonds, forming strong van der Waals interactions, and forming strong electrostatic interactions.
Biochemical and Physiological Effects
N-(Salicylidene)-2,4-difluoroaniline has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory and anti-tumor effects. It has also been found to have antioxidant properties, which may be beneficial in treating various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Salicylidene)-2,4-difluoroaniline has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to purchase, and it is easy to synthesize. It is also a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, N-(Salicylidene)-2,4-difluoroaniline is not suitable for use in experiments involving high temperatures or high pressures, as it may decompose at these conditions.
Direcciones Futuras
There are a variety of potential future directions for research involving N-(Salicylidene)-2,4-difluoroaniline. One potential area of research is the development of new synthetic methods for the synthesis of N-(Salicylidene)-2,4-difluoroaniline. Additionally, researchers could investigate the potential therapeutic applications of N-(Salicylidene)-2,4-difluoroaniline, such as its potential use in the treatment of cancer or other diseases. Other potential areas of research include the development of new catalysts based on N-(Salicylidene)-2,4-difluoroaniline and the development of new materials based on N-(Salicylidene)-2,4-difluoroaniline. Finally, researchers could investigate the potential environmental and health implications of N-(Salicylidene)-2,4-difluoroaniline, including its potential toxicity and its potential effects on the environment.
Métodos De Síntesis
N-(Salicylidene)-2,4-difluoroaniline can be synthesized through a variety of methods. One common method is the reaction of aniline with 2,4-difluorobenzoyl chloride in the presence of a base. This reaction produces N-(Salicylidene)-2,4-difluoroaniline as well as 2,4-difluorobenzamide as by-products. Other methods of synthesis include the reaction of aniline with 2,4-difluorobenzoyl bromide, the reaction of aniline with 2,4-difluorobenzoyl fluoride, and the reaction of aniline with 2,4-difluorobenzoyl sulfonyl chloride.
Propiedades
IUPAC Name |
2-[(2,4-difluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUWNTHDAXAUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Salicylidene)-2,4-difluoroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)
![4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6343855.png)

![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)